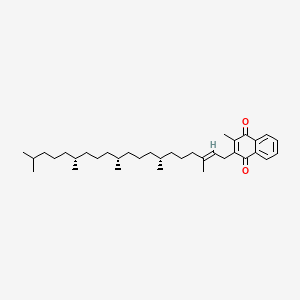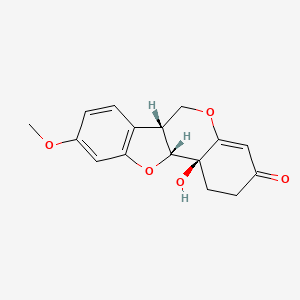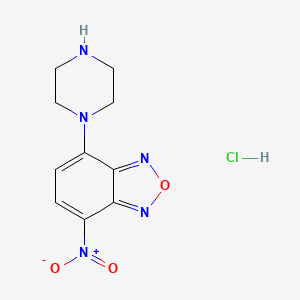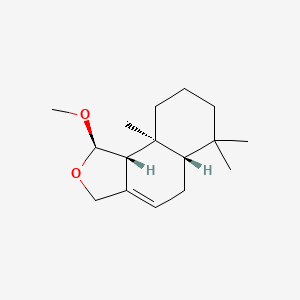
Methyl isodrimeninol
Overview
Description
Mechanism of Action
Target of Action
Methyl isodrimeninol primarily targets the enzyme lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a critical steroidal component of fungal cell membranes .
Mode of Action
This compound interacts with its target by binding to the outermost region of the catalytic site of 14-alpha demethylase . This binding blocks the entrance of lanosterol, the substrate of the enzyme, to the catalytic pocket . The inhibition of lanosterol 14-alpha demethylase disrupts the synthesis of ergosterol .
Biochemical Pathways
The inhibition of lanosterol 14-alpha demethylase by this compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its synthesis is crucial for maintaining the integrity and
Biochemical Analysis
Biochemical Properties
Methyl isodrimeninol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is lanosterol 14-alpha demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This compound inhibits this enzyme, leading to the accumulation of 14-methyl sterols and exerting antifungal effects . Additionally, this compound interacts with various biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In fungal cells, it disrupts the synthesis of ergosterol, leading to impaired cell membrane integrity and function . In mammalian cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in stress response and apoptosis, thereby affecting cell survival and proliferation . Furthermore, this compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the outermost region of the catalytic site of lanosterol 14-alpha demethylase, blocking the entrance of lanosterol to the catalytic pocket . This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and exerting antifungal effects. Additionally, this compound modulates gene expression by interacting with transcription factors and signaling proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ergosterol synthesis in fungal cells and modulation of gene expression in mammalian cells. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal and anticancer properties without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to sterol biosynthesis and detoxification. The compound interacts with enzymes such as lanosterol 14-alpha demethylase, influencing the metabolic flux of sterol intermediates . Additionally, this compound can affect the levels of metabolites involved in cellular stress responses and detoxification processes. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isodrimeninol can be synthesized through the oxidation of isodrimeninol using pyridinium chlorochromate (PCC) as an oxidizing agent . The reaction typically involves dissolving isodrimeninol in a suitable solvent, such as dichloromethane, and adding PCC under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of isodrimeninol from natural sources, such as the bark of Drimys winteri . The extracted isodrimeninol is then subjected to chemical modification through oxidation to produce this compound. This method ensures a consistent supply of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl isodrimeninol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of isodrimeninol to this compound.
Reduction: Sodium borohydride (NaBH4) can be used to reduce this compound to its corresponding alcohol.
Substitution: Halogenation reactions can be performed using reagents such as bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: this compound is the primary product formed from the oxidation of isodrimeninol.
Reduction: The reduction of this compound yields the corresponding alcohol.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
Scientific Research Applications
Methyl isodrimeninol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Drimenol: Known for its antifungal and antibacterial properties.
Polygodial: Exhibits potent gastroprotective and antifungal effects.
Isodrimeninol: Similar to methyl isodrimeninol, it has antifungal activity and is used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific inhibitory action on lanosterol 14-alpha demethylase, making it a valuable compound for developing antifungal agents .
Properties
IUPAC Name |
(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYQEWJUHSZKS-NHIYQJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


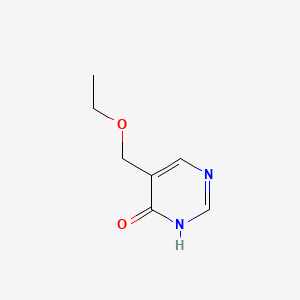
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone](/img/new.no-structure.jpg)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
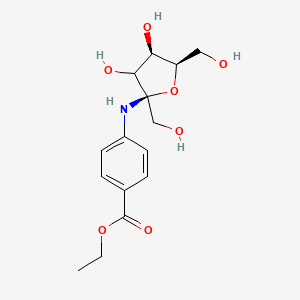
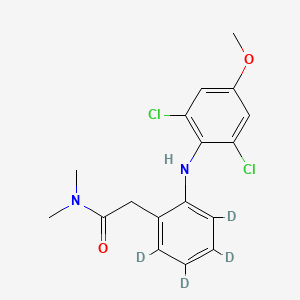
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
